molecular formula C13H25O6P B14317425 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate CAS No. 113275-23-3

5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate

Cat. No.: B14317425
CAS No.: 113275-23-3
M. Wt: 308.31 g/mol
InChI Key: CBIRENHVAUMJHG-UHFFFAOYSA-N
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Description

5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate is an organic compound that contains a phosphoryl group, an ester linkage, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate typically involves the reaction of 5-oxopentyl acetate with bis[(propan-2-yl)oxy]phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at low temperatures to ensure complete conversion and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate involves its interaction with various molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. The ester linkage can be hydrolyzed by esterases, releasing the active components. The ketone group can undergo redox reactions, influencing cellular redox states and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Oxopentyl {bis[(methyl)oxy]phosphoryl}acetate: Similar structure but with methyl groups instead of propan-2-yl groups.

    5-Oxopentyl {bis[(ethyl)oxy]phosphoryl}acetate: Similar structure but with ethyl groups instead of propan-2-yl groups.

    5-Oxopentyl {bis[(butyl)oxy]phosphoryl}acetate: Similar structure but with butyl groups instead of propan-2-yl groups.

Uniqueness

5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate is unique due to the presence of propan-2-yl groups, which can influence its reactivity and interactions with other molecules. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

113275-23-3

Molecular Formula

C13H25O6P

Molecular Weight

308.31 g/mol

IUPAC Name

5-oxopentyl 2-di(propan-2-yloxy)phosphorylacetate

InChI

InChI=1S/C13H25O6P/c1-11(2)18-20(16,19-12(3)4)10-13(15)17-9-7-5-6-8-14/h8,11-12H,5-7,9-10H2,1-4H3

InChI Key

CBIRENHVAUMJHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CC(=O)OCCCCC=O)OC(C)C

Origin of Product

United States

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